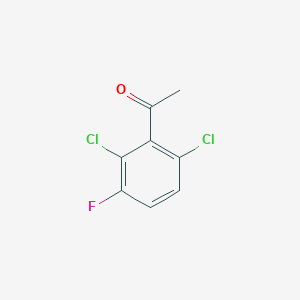

2',6'-Dichloro-3'-fluoroacetophenone

Description

Propriétés

IUPAC Name |

1-(2,6-dichloro-3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBFZHHRVCPAPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370066 | |

| Record name | 2',6'-Dichloro-3'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290835-85-7 | |

| Record name | 1-(2,6-Dichloro-3-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290835-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',6'-Dichloro-3'-fluoroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290835857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',6'-Dichloro-3'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-dichloro-3-fluorophenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2',6'-Dichloro-3'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Dichloro-3'-fluoroacetophenone is a halogenated acetophenone derivative that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its chemical structure, featuring two chlorine atoms and one fluorine atom on the phenyl ring, imparts unique reactivity and properties that are leveraged in the development of complex molecules.[1] This document provides a detailed overview of the core physical properties of this compound, presenting quantitative data, general experimental methodologies, and a logical framework for understanding these characteristics. This information is critical for its application in organic synthesis, process development, and quality control.[1]

Core Physical and Chemical Properties

The physical characteristics of this compound have been determined and are summarized below. These properties are essential for handling, storage, and reaction setup. The compound typically appears as a colorless to light yellow clear liquid at room temperature.[1][2][3][4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅Cl₂FO | [1][3][5] |

| Molecular Weight | 207.03 g/mol | [1][5][6] |

| Appearance | Colorless to light yellow clear liquid | [1][3][4][5] |

| Boiling Point | 250 - 255 °C | [1][3][5] |

| Density | 1.403 g/mL at 25 °C | [3][6][7] |

| Refractive Index | n20/D 1.5275 - 1.53 | [1][4][5] |

| Flash Point | 110 °C (230 °F) - closed cup | [5][6] |

| Vapor Pressure | 0.143 mmHg at 25 °C | [3] |

| Solubility | Insoluble in water; soluble in most organic solvents | [2][3] |

| Melting Point | Not available | [4] |

Experimental Protocols

While specific experimental documentation for the determination of this compound's properties is not detailed in the available literature, the values are typically obtained using standardized methodologies. The following outlines the general protocols used for measuring such physical properties.

1. Determination of Boiling Point: The boiling point is commonly determined using methods such as distillation under atmospheric pressure, following OECD Guideline 103. A sample of the liquid is heated, and the temperature at which the vapor pressure of the liquid equals the external pressure is recorded as the boiling point. For high-boiling-point substances, vacuum distillation may be employed, and the results extrapolated to atmospheric pressure.

2. Measurement of Density: Density is typically measured at a specified temperature, such as 25 °C, using a pycnometer or a digital density meter (oscillating U-tube method), in accordance with OECD Guideline 109. The method involves determining the mass of a known volume of the liquid.

3. Determination of Refractive Index: The refractive index is measured using a refractometer, often an Abbé refractometer, at a specific temperature (commonly 20°C) and wavelength (the sodium D-line, 589 nm). This property is a measure of how light propagates through the substance and is useful for purity assessment.

4. Flash Point Measurement: The closed-cup flash point is determined using a Pensky-Martens or similar apparatus, following standard methods like ASTM D93. The liquid is heated in a closed container, and an ignition source is periodically introduced into the vapor space to determine the lowest temperature at which the vapors ignite.

5. Solubility Assessment: Solubility is determined by adding measured amounts of the solute (this compound) to a known volume of a solvent (e.g., water, ethanol, acetone) at a constant temperature. The mixture is agitated until saturation is reached, and the concentration of the dissolved solute is then quantified, often through chromatographic or spectroscopic methods.

Logical Framework of Physical Properties

The following diagram illustrates the classification and relationship between the key physical properties of this compound discussed in this guide.

Caption: Hierarchical classification of the physical properties of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. labproinc.com [labproinc.com]

- 5. 2,6-Dichloro-3-fluoroacetophenone, 97%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 2 ,6 -Dichloro-3 -fluoroacetophenone 98 290835-85-7 [sigmaaldrich.com]

- 7. 2,6-Dichloro-3-fluoroacetophenone | 290835-85-7 [chemicalbook.com]

An In-depth Technical Guide to 2',6'-Dichloro-3'-fluoroacetophenone (CAS: 290835-85-7)

Introduction

2',6'-Dichloro-3'-fluoroacetophenone is a halogenated aromatic ketone that serves as a highly versatile and valuable building block in organic and medicinal chemistry.[1][2] Identified by its CAS number 290835-85-7, this compound's unique substitution pattern—featuring two chlorine atoms and a fluorine atom on the phenyl ring—imparts specific reactivity that is advantageous for the synthesis of complex molecules.[1][2] It is particularly recognized as a crucial intermediate in the development of Active Pharmaceutical Ingredients (APIs) and agrochemicals, making it a compound of significant interest to researchers and professionals in drug discovery and chemical manufacturing.[1][2][3]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. It is typically a colorless to light yellow liquid at room temperature.[2][4][5]

Table 1: Physicochemical Properties

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₈H₅Cl₂FO | [2][5][6] |

| Molecular Weight | 207.03 g/mol | [2][5][6] |

| Physical State | Liquid | [4][5] |

| Appearance | Colorless to light yellow | [2][4] |

| Boiling Point | 255 °C (lit.) | [2][6][7] |

| Density | 1.403 g/mL at 25 °C (lit.) | [6][7] |

| Refractive Index | n20/D 1.529 - 1.53 (lit.) | [2][5][6] |

| Purity | ≥ 97-98% (GC) |[2][5][6] |

Table 2: Chemical Identifiers

| Identifier | Value | References |

|---|---|---|

| SMILES | CC(=O)c1c(Cl)ccc(F)c1Cl | [6][8] |

| InChI Key | VJBFZHHRVCPAPZ-UHFFFAOYSA-N | [6][8] |

| MDL Number | MFCD02093760 | [2][5][6] |

| PubChem ID | 2733982 |[2] |

Reactivity and Chemical Transformations

The strategic placement of electron-withdrawing halogen substituents activates the carbonyl group and the aromatic ring, facilitating a range of chemical transformations. The ketone functional group is a versatile handle for further synthetic modifications.

Caption: General reactivity of the ketone group in this compound.

The compound is also a valuable substrate for selective functionalization through reactions such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling, allowing for systematic exploration of structure-activity relationships (SAR).[1]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis from 1-(2,6-dichloro-3-fluorophenyl)ethanol.[4]

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, combine 1-(2,6-dichloro-3-fluorophenyl)ethanol (1 mmol), zinc bromide (45 mg, 0.2 mmol), and chloramine (282 mg, 1 mmol) in an acetonitrile solution.

-

Reflux: Stir the mixture under reflux for 5 hours.

-

Quenching and Extraction: Cool the reaction to room temperature and quench by slowly adding water. Extract the resulting mixture three times with ethyl acetate.

-

Drying and Filtration: Combine the organic extracts and dry with anhydrous sodium sulfate. Filter the solution to remove the solid desiccant.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. Purify the crude material using silica gel column chromatography to yield the final product.

Synthesis of 2,6-Dichloro-3-fluorobenzonitrile

This compound is a key starting material for the synthesis of 2,6-dichloro-3-fluorobenzonitrile, another important pharmaceutical intermediate.[9][10]

Caption: Workflow for the synthesis of 2,6-dichloro-3-fluorobenzonitrile.

Experimental Protocol:

-

Step A: Chlorination: Charge a reactor with this compound as the raw material in a glacial acetic acid/sodium acetate system.[9] Introduce chlorine gas at a controlled temperature (e.g., 70-90°C) for several hours until TLC monitoring confirms the complete conversion to α,α,α,2,6-pentachloro-3-fluoroacetophenone.[9] After cooling, remove excess chlorine, filter the solids, and recover the solvent to isolate the intermediate.[9]

-

Step B: Ammonolysis: Dissolve the intermediate from Step A in a suitable organic solvent.[9] Introduce ammonia gas until the solution is saturated and allow the ammonolysis reaction to proceed to form 2,6-dichloro-3-fluorobenzamide.[9]

-

Step C: Dehydration: Carry out a dehydration reaction on 2,6-dichloro-3-fluorobenzamide using a dehydrating agent like bis(trichloromethyl) carbonate (triphosgene) in an organic solvent, under the action of an organic amine catalyst (e.g., triethylamine).[9] After the reaction is complete, standard post-treatment and purification steps yield the final 2,6-dichloro-3-fluorobenzonitrile product.[9]

Applications in Drug Development

This compound is a cornerstone intermediate for various therapeutic agents.[1] Its structure is a key component in the synthesis pathways for certain anti-inflammatory drugs and analgesics.[1][2][3]

A prominent application is its role as a critical intermediate in the synthesis of Crizotinib, an anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used in the treatment of non-small cell lung cancer.[3][11]

Caption: Logical relationship of the compound to the API Crizotinib.

Biological Context and Molecular Interactions

While detailed studies on the specific biological activity of this compound itself are not widely published, its mechanism of action when incorporated into larger molecules is understood from a structural standpoint.[1] The primary biological activity of its derivatives often stems from the capacity to interact with molecular targets such as enzymes and receptors.[1] The ketone group (C=O) can act as a hydrogen bond acceptor, enabling it to form hydrogen bonds within the active sites of enzymes and influence their catalytic activity.[1]

Safety and Handling

This compound is classified as acutely toxic if swallowed.[6][8] Appropriate safety precautions must be taken during handling.

Table 3: GHS Safety Information

| Category | Information | References |

|---|---|---|

| Pictogram | GHS06 (Skull and Crossbones) | [6][8] |

| Signal Word | Danger | [6][8] |

| Hazard Statement | H301: Toxic if swallowed. | [6][8] |

| Precautionary Statement | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [6][8] |

| Personal Protective Equipment (PPE) | Eyeshields, faceshields, gloves, suitable respirator (e.g., type ABEK filter). |[6] |

References

- 1. This compound | High-Purity | RUO [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. labproinc.com [labproinc.com]

- 6. 2′,6′-ジクロロ-3′-フルオロアセトフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2,6-Dichloro-3-fluoroacetophenone | 290835-85-7 [chemicalbook.com]

- 8. 2 ,6 -Dichloro-3 -fluoroacetophenone 98 290835-85-7 [sigmaaldrich.com]

- 9. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. 2,6-Dichloro-3-fluoroacetophenone [zjjtxc.com]

An In-depth Technical Guide to 2',6'-Dichloro-3'-fluoroacetophenone

This technical guide provides a comprehensive overview of 2',6'-Dichloro-3'-fluoroacetophenone, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its molecular structure, physicochemical properties, synthesis protocols, and significant applications, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Identity

This compound is an aryl fluorinated building block, a halogenated derivative of acetophenone.[1][2] Its structure is characterized by a phenyl ring substituted with two chlorine atoms, one fluorine atom, and an acetyl group.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value |

| CAS Number | 290835-85-7[1][3][4][5] |

| Molecular Formula | C₈H₅Cl₂FO[3][4] |

| Molecular Weight | 207.03 g/mol [1][3] |

| Linear Formula | Cl₂C₆H₂(F)COCH₃[1] |

| InChI | 1S/C8H5Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-3H,1H3[1] |

| InChI Key | VJBFZHHRVCPAPZ-UHFFFAOYSA-N[1] |

| SMILES String | CC(=O)c1c(Cl)ccc(F)c1Cl[1] |

| MDL Number | MFCD02093760[1][3] |

| PubChem ID | 2733982[3] |

Physicochemical Properties

This compound is typically a colorless to light yellow clear liquid at room temperature.[3][6] It is insoluble in water but soluble in most organic solvents.[6]

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Colorless to light yellow clear liquid[3] |

| Boiling Point | 255 °C (lit.)[1][2][3] |

| Density | 1.403 g/mL at 25 °C (lit.)[1][2] |

| Refractive Index | n20/D 1.529 (lit.)[1][2] |

| Flash Point | 110 °C (230 °F) - closed cup[1] |

| Purity | ≥ 97% (GC)[3] |

Synthesis and Experimental Protocols

A common method for the synthesis of this compound involves the oxidation of 1-(2,6-dichloro-3-fluorophenyl)ethanol.

-

Materials and Equipment:

-

1-(2,6-dichloro-3-fluorophenyl)ethanol (1 mmol)

-

Zinc bromide (45 mg, 0.2 mmol)

-

Chloramine (282 mg, 1 mmol)

-

Acetonitrile

-

Three-necked flask equipped with a reflux condenser

-

Stirring apparatus

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

-

Procedure:

-

Combine 1-(2,6-dichloro-3-fluorophenyl)ethanol, zinc bromide, and chloramine in the three-necked flask containing acetonitrile.

-

Stir the mixture under reflux for 5 hours.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the resulting mixture three times with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution to remove the solid sodium sulfate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Applications in Research and Development

This compound is a versatile intermediate with significant applications in organic synthesis and medicinal chemistry.[3][6] Its chemical structure allows for a variety of transformations, making it a valuable building block for more complex molecules.[3][6]

-

Pharmaceutical Intermediate: This compound is a crucial intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory and analgesic drugs.[3] It is notably used as an intermediate in the production of Crizotinib, a targeted cancer therapy drug.[5]

-

Agrochemical Synthesis: It is also utilized in the formulation of agrochemicals, such as herbicides and fungicides, to aid in crop protection.[3]

-

Organic Synthesis Building Block: The ketone group in its structure can be readily reduced to an alcohol, converted to an alkene via the Wittig reaction, or oxidized to an acid or ester.[6] It is a starting material for the synthesis of 2,6-dichloro-3-fluorobenzonitrile, another important pharmaceutical intermediate.[7][8]

This process involves a multi-step reaction starting from this compound.

-

Step A: Chlorination

-

This compound is reacted with chlorine gas in a glacial acetic acid/sodium acetate system.

-

The reaction is conducted at a temperature of 40-120°C for 2-8 hours.

-

This step yields alpha, alpha, alpha, 2,6-pentachloro-3-fluoroacetophenone.

-

-

Step B: Ammonolysis

-

The product from Step A is dissolved in an organic solvent.

-

Ammonia gas is introduced until saturation, leading to an ammonolysis reaction.

-

This produces 2,6-dichloro-3-fluorobenzamide.

-

-

Step C: Dehydration

-

The 2,6-dichloro-3-fluorobenzamide is reacted with bis(trichloromethyl) carbonate in an organic solvent.

-

The reaction is catalyzed by an organic amine (e.g., triethylamine, pyridine) at a temperature of 0-80°C.

-

Post-reaction treatment and purification yield the final product, 2,6-dichloro-3-fluorobenzonitrile.

-

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[1] It is irritating to the eyes, respiratory system, and skin.[4]

-

Hazard Codes: H301 (Toxic if swallowed)[1]

-

Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[1]

-

Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and a suitable respirator (type ABEK (EN14387) filter) are recommended when handling this chemical.[1]

-

Storage: Store at room temperature in a well-ventilated place.[3]

This guide summarizes the essential technical information regarding this compound, providing a foundation for its safe handling, synthesis, and application in advanced chemical research and development.

References

- 1. 2′,6′二氯-3′-氟苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2,6-Dichloro-3-fluoroacetophenone | 290835-85-7 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. 2,6-Dichloro-3-fluoroacetophenone [zjjtxc.com]

- 6. Page loading... [guidechem.com]

- 7. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

2',6'-Dichloro-3'-fluoroacetophenone chemical formula C8H5Cl2FO

An In-depth Technical Guide to 2',6'-Dichloro-3'-fluoroacetophenone

Introduction

This compound is a halogenated aromatic ketone that serves as a crucial and versatile intermediate in the fields of organic synthesis, medicinal chemistry, and agrochemical development.[1][2] Its unique substitution pattern, featuring two chlorine atoms and one fluorine atom on the phenyl ring, provides a scaffold for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and reactivity for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| CAS Number | 290835-85-7 |

| Molecular Formula | C₈H₅Cl₂FO |

| Molecular Weight | 207.03 g/mol [1][3][4] |

| Appearance | Colorless to light yellow clear liquid[1] |

| Boiling Point | 255 °C (lit.)[1][4][5][6] |

| Density | 1.403 g/mL at 25 °C (lit.)[4][5][6] |

| Refractive Index | n20/D 1.529 (lit.)[4][5][6] |

| Purity | ≥ 97% (GC)[1] or 98%[4] |

| InChI Key | VJBFZHHRVCPAPZ-UHFFFAOYSA-N[3][4] |

| SMILES | CC(=O)C1=C(Cl)C=CC(F)=C1Cl[3] |

Reactivity and Synthetic Applications

This compound is a valuable building block due to the reactivity of its functional groups.[2][5] The electron-withdrawing nature of the halogens activates the carbonyl group, making it a key synthon for a variety of chemical transformations.[2]

Key reactions include:

-

Ketone Reduction : The ketone functional group can be readily reduced to the corresponding secondary alcohol, 1-(2,6-dichloro-3-fluorophenyl)ethanol. This transformation is a common step in the synthesis of more complex chiral molecules.[2][5]

-

Nucleophilic Aromatic Substitution (SNAr) : The strategic placement of halogen substituents allows for selective functionalization through SNAr reactions, enabling the introduction of various nucleophiles.[2]

-

Cross-Coupling Reactions : It serves as a precursor in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to form new carbon-carbon or carbon-nitrogen bonds.[2]

-

Haloform Reaction : The methyl ketone group can undergo the haloform reaction to yield a carboxylic acid derivative.[7]

Caption: Key synthetic transformations of this compound.

Role in Pharmaceutical and Agrochemical Synthesis

This compound is a significant intermediate in the synthesis of various commercial products.

-

Pharmaceuticals : It is a precursor for a range of therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.[1][2] Its structure is a fundamental component for creating new APIs by allowing for precise chemical modifications.[2]

-

Agrochemicals : In agricultural chemistry, it is used to formulate agrochemicals like herbicides and fungicides, which are vital for crop protection.[1][2]

Experimental Protocol: Synthesis of 2,6-Dichloro-3-fluorobenzonitrile

A key application of this compound is its use as a starting material for other valuable intermediates. A highly efficient, manufacturing-scale process has been developed to synthesize 2,6-dichloro-3-fluorobenzonitrile.[7][8] This process highlights the utility of the title compound.

The synthesis involves a three-step process starting from this compound.[8]

-

Chlorination : The starting material is chlorinated to form α,α,α,2,6-pentachloro-3-fluoroacetophenone.

-

Ammonolysis : The pentachloro intermediate undergoes ammonolysis to yield 2,6-dichloro-3-fluorobenzamide.

-

Dehydration : The final step is the dehydration of the benzamide to produce the target 2,6-dichloro-3-fluorobenzonitrile.

Caption: Synthesis of 2,6-dichloro-3-fluorobenzonitrile from the title compound.

Detailed Methodology[8]

-

Step 1: Chlorination: this compound is treated with chlorine gas in a glacial acetic acid/sodium acetate system to yield α,α,α,2,6-pentachloro-3-fluoroacetophenone.

-

Step 2: Ammonolysis: Ammonia gas is introduced into an organic solvent containing the product from Step 1 until saturation. The subsequent ammonolysis reaction produces 2,6-dichloro-3-fluorobenzamide.

-

Step 3: Dehydration: 2,6-dichloro-3-fluorobenzamide and bis(trichloromethyl) carbonate are reacted in an organic solvent at 0-80 °C in the presence of an organic amine catalyst. Following the reaction, post-treatment and purification (such as vacuum distillation) yield the final product, 2,6-dichloro-3-fluorobenzonitrile.

This process is noted for its short pathway, mild conditions, operational simplicity, and high product yield, making it suitable for industrial-scale production.[8]

Safety and Handling

According to safety data, this compound is classified as harmful and an irritant.

-

Hazards : Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

-

Precautions : Standard personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be used.[4] Avoid breathing dust, fumes, gas, mist, vapors, or spray. In case of contact with eyes, rinse cautiously with water for several minutes.[3]

-

Storage : Store at room temperature.[1]

Conclusion

This compound is a cornerstone intermediate for synthetic chemistry. Its well-defined physical properties and versatile reactivity make it an indispensable tool for researchers in drug discovery and agrochemical development. The ability to use this compound in robust, scalable syntheses, such as the conversion to 2,6-dichloro-3-fluorobenzonitrile, underscores its industrial relevance and potential for future applications in creating novel, high-value chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | High-Purity | RUO [benchchem.com]

- 3. 2,6-Dichloro-3-fluoroacetophenone, 97%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 2′,6′二氯-3′-氟苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,6-Dichloro-3-fluoroacetophenone | 290835-85-7 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to the Properties of Halogenated Acetophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated acetophenone derivatives are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. The introduction of a halogen atom onto the acetophenone scaffold can profoundly influence the molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of these versatile compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action.

Physicochemical Properties

The position and nature of the halogen substituent on the aromatic ring of acetophenone derivatives significantly impact their physical properties such as melting point, boiling point, and density. The following table summarizes these properties for a selection of halogenated acetophenones.

| Compound Name | Structure | Halogen Position | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 2'-Chloroacetophenone | Ortho | C₈H₇ClO | 154.59 | 52-56 | 227-230 | 1.190 | |

| 3'-Chloroacetophenone | Meta | C₈H₇ClO | 154.59 | 40-42 | 235 | 1.192 | |

| 4'-Chloroacetophenone | Para | C₈H₇ClO | 154.59 | 20-21 | 237 | 1.192 | |

| 2'-Bromoacetophenone | Ortho | C₈H₇BrO | 199.04 | 28-30 | 245-247 | 1.53 | |

| 4'-Bromoacetophenone | Para | C₈H₇BrO | 199.04 | 49-51 | 255-257 | 1.53 | |

| 2'-Fluoroacetophenone | Ortho | C₈H₇FO | 138.14 | 26-27 | 187-189 | 1.137 | |

| 2,4'-Dibromoacetophenone | 2,4' | C₈H₆Br₂O | 277.94 | 63-65 | - | - | |

| 2,4'-Dichloroacetophenone | 2,4' | C₈H₆Cl₂O | 189.04 | 33-34 | - | - |

Spectroscopic Data

The structural characterization of halogenated acetophenone derivatives is routinely performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The electronic environment of the protons and carbon atoms, as well as the vibrational modes of the functional groups, are influenced by the halogen substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts are sensitive to the electron-withdrawing or -donating nature of the halogen and its position on the aromatic ring.

Table of ¹H and ¹³C NMR Data for Selected Halogenated Acetophenones (in CDCl₃)

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3'-Chloroacetophenone | 2.59 (s, 3H), 7.41 (t, J = 7.8 Hz, 1H), 7.52-7.54 (m, 1H), 7.82-7.83 (m, 1H), 7.92 (t, J = 1.8 Hz, 1H) | 26.5, 126.4, 128.4, 129.9, 133.0, 134.9, 138.7, 196.6[1] |

| 4'-Chloroacetophenone | 2.59 (s, 3H), 7.44 (d, J = 8.5 Hz, 2H), 7.89 (d, J = 8.5 Hz, 2H) | 26.9, 129.3, 130.1, 135.9, 140.0, 197.2 |

| 2,4'-Dichloroacetophenone | 2.64 (s, 3H), 7.30-7.33 (q, 1H), 7.45(d, J = 2.0 Hz, 1H), 7.54 (d, J = 8.5 Hz, 1H) | 30.6, 127.4, 130.5, 130.7, 132.5, 137.2, 137.7, 198.8[1] |

Infrared (IR) Spectroscopy

The position of the carbonyl (C=O) stretching vibration in the IR spectrum is a key diagnostic feature for acetophenone derivatives. Halogen substitution on the aromatic ring can cause a slight shift in this absorption band.

Table of Characteristic IR Absorption Frequencies

| Compound Name | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-Halogen Stretch (cm⁻¹) |

| 4-Methyl-α-bromoacetophenone | 1710 | 1600 | 550 |

| 2-Bromoacetophenone | ~1690 | ~1590 | ~550 |

| 4'-Bromoacetophenone | ~1685 | ~1585 | ~520 |

Biological Activities

Halogenated acetophenone derivatives have been investigated for a range of biological activities, including antimicrobial and enzyme inhibitory effects. The nature and position of the halogen can significantly modulate the potency and selectivity of these compounds.

Monoamine Oxidase B (MAO-B) Inhibition

Certain halogenated acetophenone derivatives have shown potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's disease.

Table of IC₅₀ Values for MAO-B Inhibition

| Compound | Substitution Pattern | IC₅₀ (nM) for MAO-B |

| 1j | 3-Benzyloxy-4-fluoro | 12.9[2] |

| 2e | 4-(4-Fluorobenzyloxy) | 11.7[2] |

| Selegiline (Reference) | - | 35.8[2] |

Antimicrobial Activity

The introduction of halogens can enhance the antimicrobial properties of acetophenone derivatives.

Table of Antimicrobial Activity (IC₅₀ in µg/mL)

| Compound | E. coli | S. aureus |

| Halogenated Acetophenone Derivative A | 85.3 | 62.5 |

| Halogenated Acetophenone Derivative B | 78.1 | 55.9 |

Note: Specific structures for compounds A and B are proprietary to the cited research but demonstrate the general trend of antimicrobial activity.

Experimental Protocols

Synthesis of Halogenated Acetophenones

A common and versatile method for the synthesis of halogenated acetophenones is the Friedel-Crafts acylation of a corresponding halobenzene.

Materials:

-

Bromobenzene (19.6 g, 125 mmol)

-

Acetyl chloride (8.3 g, 130 mmol)

-

Anhydrous aluminum chloride (20.0 g, 150 mmol)

-

Methyl tert-butyl ether (MTBE)

-

Concentrated hydrochloric acid

-

2% Sodium hydroxide solution

-

Anhydrous potassium carbonate

-

Ice

Procedure:

-

A 250 mL round-bottom flask is equipped with a stirrer, an addition funnel, and a reflux condenser connected to a gas absorption trap containing a sodium hydroxide solution.

-

Anhydrous aluminum chloride (20.0 g) is placed in the flask, and bromobenzene (19.6 g) is added cautiously with stirring.

-

The mixture is warmed to 50°C, and acetyl chloride (8.3 g) is added dropwise from the addition funnel at a rate that maintains the reaction temperature.

-

After the addition is complete, the reaction mixture is stirred at 50°C for 5 hours.

-

The cooled reaction mixture is carefully poured onto 100 g of ice. The flask is rinsed with 20 mL of MTBE, which is then added to the ice mixture.

-

If a solid (aluminum hydroxide) is present, concentrated hydrochloric acid is added until the solid dissolves.

-

The mixture is transferred to a separatory funnel, the organic layer is separated, and the aqueous layer is extracted twice with 20 mL portions of MTBE.

-

The combined organic extracts are washed sequentially with water, 2% sodium hydroxide solution, and again with water.

-

The organic layer is dried over anhydrous potassium carbonate, and the solvent is removed using a rotary evaporator.

-

The crude product is purified by distillation under reduced pressure (15-20 mbar) to yield p-bromoacetophenone.[3]

Characterization of Halogenated Acetophenones

-

NMR Spectroscopy:

-

Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

-

Process the spectra to determine chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.

-

-

IR Spectroscopy:

-

For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Visualizations

Experimental Workflow for Synthesis and Characterization

References

In-Depth Technical Guide: Solubility of 2',6'-Dichloro-3'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2',6'-Dichloro-3'-fluoroacetophenone, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the known qualitative solubility characteristics and provides a detailed, generalized experimental protocol for determining the solubility of this compound in various solvents.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] Its key physicochemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₈H₅Cl₂FO |

| Molecular Weight | 207.03 g/mol |

| Density | 1.403 g/mL at 25 °C |

| Boiling Point | 255 °C |

| Refractive Index | n20/D 1.529 |

Qualitative Solubility Data

While precise quantitative solubility data (e.g., in g/L or mol/L) is not extensively reported, experimental descriptions from synthesis and purification procedures provide valuable qualitative insights into its solubility in common organic solvents. The compound is consistently reported to be insoluble in water but soluble in most organic solvents.[1]

The following table summarizes the qualitative solubility of this compound based on its documented use in various chemical processes.

| Solvent | Solubility | Context of Use |

| Water | Insoluble | General characteristic noted in multiple sources.[1] |

| Acetonitrile | Soluble | Used as a reaction solvent for synthesis.[1] |

| Ethyl Acetate | Soluble | Used for extraction from an aqueous solution.[1] |

| Glacial Acetic Acid | Soluble | Employed as a solvent in a chlorination reaction. |

| Methanol, Ethanol, Isopropanol, Acetone | Soluble | Components of mixed solvent systems for recrystallization. |

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid compound such as this compound in a given solvent. This method is based on the widely used shake-flask technique, which is a reliable method for determining thermodynamic equilibrium solubility.[3]

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Selected solvent (e.g., methanol, ethanol, acetone)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Pipettes and syringes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of an excess of the solute is crucial to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and preliminary studies may be needed to determine the optimal equilibration time.[3]

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the same temperature to allow the undissolved solute to settle.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved micro-droplets of the solute.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the working range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

-

Data Reporting:

-

The solubility is reported as the concentration of the saturated solution, typically in units of g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for determining the solubility of a liquid compound.

References

An In-depth Technical Guide to the Synthesis of 2',6'-Dichloro-3'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2',6'-Dichloro-3'-fluoroacetophenone, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1][2] This document details the starting materials, experimental protocols, and quantitative data associated with the viable synthetic pathways.

Introduction

This compound is a halogenated aromatic ketone that serves as a crucial building block in organic synthesis.[1] Its structural features, including the reactive ketone group and the substituted phenyl ring, make it a versatile precursor for the synthesis of more complex molecules. This guide explores the two principal methods for its synthesis: the oxidation of 1-(2,6-dichloro-3-fluorophenyl)ethanol and the Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene.

Synthetic Pathways

Two primary synthetic routes have been identified for the preparation of this compound. The selection of a particular route may depend on the availability of starting materials, desired scale of production, and safety considerations.

Route 1: Oxidation of 1-(2,6-dichloro-3-fluorophenyl)ethanol

This pathway involves the oxidation of the corresponding secondary alcohol, 1-(2,6-dichloro-3-fluorophenyl)ethanol, to the desired ketone. This method is a common and effective way to synthesize aryl ketones.

Reaction Scheme:

Figure 1: Oxidation of 1-(2,6-dichloro-3-fluorophenyl)ethanol.

Experimental Protocol:

A detailed experimental protocol for the oxidation of 1-(2,6-dichloro-3-fluorophenyl)ethanol is described below.[3]

Materials:

-

1-(2,6-dichloro-3-fluorophenyl)ethanol

-

Zinc bromide (ZnBr₂)

-

Chloramine-T

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

To a three-necked flask equipped with a reflux condenser, add 1-(2,6-dichloro-3-fluorophenyl)ethanol (1 mmol), zinc bromide (45 mg, 0.2 mmol), and chloramine-T (282 mg, 1 mmol) in acetonitrile.

-

Stir the mixture and heat to reflux for 5 hours.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Not explicitly stated for this specific reaction, but related haloform reactions can have high yields. | [4] |

| Purity | >97% (by GC) is commercially available. | [1] |

Route 2: Friedel-Crafts Acylation of 1,3-dichloro-2-fluorobenzene

This classic approach in organic synthesis involves the electrophilic aromatic substitution of 1,3-dichloro-2-fluorobenzene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[5][6]

Reaction Scheme:

Figure 2: Friedel-Crafts Acylation of 1,3-dichloro-2-fluorobenzene.

General Experimental Protocol:

Materials:

-

1,3-dichloro-2-fluorobenzene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0-5 °C using an ice bath.

-

Slowly add acetyl chloride (1 equivalent) to the stirred suspension.

-

To this mixture, add 1,3-dichloro-2-fluorobenzene (1 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography.

Quantitative Data:

Specific yield and purity data for the Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene are not available in the searched literature. However, Friedel-Crafts acylations of similar fluorinated aromatic compounds can proceed with good to excellent yields, often exceeding 80%.[9] The regioselectivity of the acylation will be directed by the existing substituents on the aromatic ring.

Logical Workflow for Synthesis and Purification

The general workflow for the synthesis of this compound, applicable to both routes with minor variations, is outlined below.

Figure 3: General workflow for synthesis and purification.

Conclusion

This technical guide has detailed the primary synthetic routes for this compound. The oxidation of 1-(2,6-dichloro-3-fluorophenyl)ethanol offers a direct and well-documented method. The Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene presents a viable alternative, although specific reaction conditions and yields for this particular transformation require further experimental determination and optimization. The choice of synthetic route will ultimately be guided by the specific needs and resources of the research or development team.

References

- 1. This compound | High-Purity | RUO [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. websites.umich.edu [websites.umich.edu]

- 8. chem.winthrop.edu [chem.winthrop.edu]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 1-(2,6-dichloro-3-fluorophenyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(2,6-dichloro-3-fluorophenyl)ethan-1-one, a key chemical intermediate in pharmaceutical synthesis. It details the compound's chemical properties, experimental protocols for its synthesis and key reactions, and its critical role in the development of targeted cancer therapies.

Chemical Identity and Properties

1-(2,6-dichloro-3-fluorophenyl)ethan-1-one, also known by its common name 2',6'-Dichloro-3'-fluoroacetophenone, is an aryl fluorinated building block.[1] Its chemical and physical properties are essential for its application in synthetic chemistry.

The IUPAC name for the compound is 1-(2,6-dichloro-3-fluorophenyl)ethan-1-one or 1-(2,6-dichloro-3-fluorophenyl)ethanone .[2]

Table 1: Chemical and Physical Properties

| Identifier | Value |

| IUPAC Name | 1-(2,6-dichloro-3-fluorophenyl)ethan-1-one |

| Synonyms | This compound, 1-(2,6-dichloro-3-fluorophenyl)ethanone |

| CAS Number | 290835-85-7 |

| Molecular Formula | C₈H₅Cl₂FO |

| Molecular Weight | 207.03 g/mol |

| Appearance | Clear pale yellow to colorless liquid |

| Density | 1.403 g/mL at 25 °C |

| Boiling Point | 255 °C |

| Refractive Index | n20/D 1.529 |

| Purity (Assay) | ≥97.5% (GC) |

Data sourced from references[1][2].

Applications in Drug Development

1-(2,6-dichloro-3-fluorophenyl)ethan-1-one is a crucial intermediate in the synthesis of targeted anti-cancer therapeutics.[3] Its primary significance lies in its role as the starting material for the production of Crizotinib .[4]

Crizotinib is a potent, first-in-class, small-molecule inhibitor of receptor tyrosine kinases (RTKs), specifically targeting Anaplastic Lymphoma Kinase (ALK) and Hepatocyte Growth Factor Receptor (c-Met).[2][5][6] Genetic rearrangements resulting in oncogenic fusion proteins like EML4-ALK lead to constitutive kinase activity, driving cell proliferation and survival in certain cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[2][5] Crizotinib competitively binds to the ATP-binding pocket of these kinases, inhibiting their phosphorylation and downstream signaling, which ultimately leads to G1-S phase cell cycle arrest and apoptosis of tumor cells.[5]

The synthesis of Crizotinib requires the chiral alcohol, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, which is produced via the asymmetric reduction of 1-(2,6-dichloro-3-fluorophenyl)ethan-1-one.

Key Experimental Protocols

The conversion of 1-(2,6-dichloro-3-fluorophenyl)ethan-1-one to its chiral alcohol is a pivotal step in pharmaceutical manufacturing. Below are detailed protocols for the synthesis of the ketone and its subsequent stereoselective reduction.

Synthesis of 1-(2,6-dichloro-3-fluorophenyl)ethan-1-one

This protocol describes the oxidation of the corresponding secondary alcohol to yield the target ketone.

-

Reaction Setup : A three-necked flask is equipped with a reflux condenser.

-

Reagents :

-

1-(2,6-dichloro-3-fluorophenyl)ethanol (1 mmol)

-

Zinc bromide (45 mg, 0.2 mmol)

-

Chloramine (282 mg, 1 mmol)

-

Acetonitrile (solvent)

-

-

Procedure :

-

The reagents are combined in the acetonitrile solution within the flask.

-

The mixture is stirred and heated to reflux for 5 hours.

-

After cooling to room temperature, the reaction is quenched by the slow addition of water.

-

The aqueous mixture is extracted three times with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate and filtered.

-

The solvent is removed via evaporation under reduced pressure.

-

The resulting crude product is purified by silica gel column chromatography to yield 1-(2,6-dichloro-3-fluorophenyl)ethan-1-one.[3]

-

Asymmetric Reduction to (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

This protocol details the highly selective catalytic reduction of the ketone to the (S)-enantiomer of the alcohol, a key intermediate for Crizotinib.

-

Reaction Setup : A stainless steel autoclave.

-

Reagents & Catalyst :

-

1-(2,6-dichloro-3-fluorophenyl)ethan-1-one (0.5 mL, 3.39 mmol)

-

Ruthenium catalyst: RuBr₂--INVALID-LINK-- (3.22 mg, 3.39×10⁻³ mmol)

-

Potassium tert-butoxide (7.62 mg, 6.79×10⁻² mmol)

-

2-propanol (2.9 mL)

-

Hydrogen gas

-

-

Procedure :

-

The ruthenium catalyst and potassium tert-butoxide are placed in the autoclave under an argon atmosphere.

-

1-(2,6-dichloro-3-fluorophenyl)ethan-1-one and 2-propanol are added via syringe.

-

The autoclave is pressurized with hydrogen to 10 atm.

-

The mixture is stirred at 40°C for 21 hours.

-

Completion of the reaction is confirmed by a drop in hydrogen pressure.

-

This process yields (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol with 100% yield and high enantiomeric excess.[7]

-

Pathways and Mechanisms

Visual representations of the synthesis workflow and the biological target pathway are crucial for understanding the context of 1-(2,6-dichloro-3-fluorophenyl)ethan-1-one in drug development.

Synthesis Workflow for Crizotinib Intermediate

Caption: Synthetic pathway from the ketone to the final drug product.

ALK/c-MET Signaling and Crizotinib's Mechanism of Action

The EML4-ALK fusion protein or overactive c-MET receptor leads to constitutive activation of downstream signaling pathways that promote cancer cell growth and survival. Crizotinib acts by blocking the ATP-binding site on these kinases, thereby inhibiting their function.

References

- 1. 2′,6′二氯-3′-氟苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Crizotinib - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol [cjph.com.cn]

- 5. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancernetwork.com [cancernetwork.com]

- 7. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]

The Dawn of Fluorinated Aromatic Ketones: A Technical Deep Dive into Their Discovery and Synthesis

For Immediate Release

A pivotal moment in the advancement of organofluorine chemistry was the successful synthesis of fluorinated aromatic ketones. These compounds, now integral to the development of pharmaceuticals, agrochemicals, and advanced materials, emerged from early 20th-century innovations in aromatic fluorination. This technical guide explores the foundational discovery, detailing the core synthetic methodologies, experimental protocols, and the logical progression of this significant scientific achievement.

Introduction: The Quest for Fluorinated Aromatics

The early 20th century saw a burgeoning interest in the incorporation of fluorine into organic molecules. The unique physicochemical properties conferred by the highly electronegative fluorine atom—such as enhanced metabolic stability and altered electronic characteristics—were of significant academic and industrial interest. However, the direct fluorination of aromatic compounds was fraught with challenges, often resulting in uncontrolled reactions and complex product mixtures. The development of reliable methods for the introduction of fluorine onto an aromatic ring was a critical hurdle that needed to be overcome.

The Foundational Breakthrough: The Balz-Schiemann Reaction

The discovery of the Balz-Schiemann reaction in 1927 by German chemists Günther Balz and Günther Schiemann marked a turning point in aromatic fluorine chemistry.[1][2] This reaction provided a reproducible and relatively safe method for the synthesis of aryl fluorides from aromatic primary amines via the thermal decomposition of diazonium tetrafluoroborate salts.[1][2] It is highly probable that the first synthesis of a fluorinated aromatic ketone was achieved by applying this reaction to an amino-substituted aromatic ketone.

The general workflow for the Balz-Schiemann reaction is depicted below:

Caption: General workflow of the Balz-Schiemann reaction.

An Alternative Route: Friedel-Crafts Acylation

Another early and significant method for the synthesis of fluorinated aromatic ketones is the Friedel-Crafts acylation of a fluorinated aromatic precursor.[3] Developed in 1877 by Charles Friedel and James Crafts, this reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[4] The synthesis of fluoroacetophenone, for instance, can be achieved through the Friedel-Crafts acylation of fluorobenzene with acetyl chloride.[5][6]

The logical flow of this synthetic approach is as follows:

Caption: Workflow for the Friedel-Crafts acylation to produce fluorinated aromatic ketones.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of a representative fluorinated aromatic ketone, p-fluoroacetophenone, via the Friedel-Crafts acylation of fluorobenzene.

Synthesis of p-Fluoroacetophenone via Friedel-Crafts Acylation[6]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |

| Fluorobenzene | 96.10 | 20 | 0.21 |

| Acetyl chloride | 78.50 | 20.8 | 0.25 |

| Anhydrous HF | 20.01 | 100 mL | - |

| Boron trifluoride | 67.81 | to 10 bar | - |

| Methylene chloride | 84.93 | 600 mL | - |

| 3% aq. KOH | - | 200 mL | - |

| Magnesium sulfate | 120.37 | sufficient amount | - |

Procedure:

-

A 250 ml stainless steel reactor equipped with a magnetic stirring system is charged with 100 ml of anhydrous HF, 20.8 g (0.25 mole) of acetyl chloride, and 20 g (0.21 mole) of fluorobenzene at approximately 0°C.[6]

-

The reactor is sealed, and gaseous boron trifluoride (BF₃) is introduced until a constant pressure of 10 bars is reached.[6]

-

The reaction mixture is stirred for 23 hours at ambient temperature.[6]

-

After the reaction, the reactor is decompressed to atmospheric pressure, and the reaction mixture is carefully poured onto 200 g of crushed ice.[6]

-

The resulting heterogeneous mixture is extracted three times with 200 ml of methylene chloride.[6]

-

The combined organic phases are washed three times with 200 ml of water, once with 200 ml of 3% aqueous potassium hydroxide solution, and twice more with 200 ml of water.[6]

-

The organic phase is dried over anhydrous magnesium sulfate.[6]

-

The solvent is removed by distillation under reduced pressure to yield p-fluoroacetophenone.[6]

Quantitative Data:

| Product | Yield (g) | Yield (%) | Purity |

| p-Fluoroacetophenone | 26 | 98 | 90% |

Characterization of Early Fluorinated Aromatic Ketones

The characterization of newly synthesized compounds in the early 20th century relied on classical analytical techniques. These would have included:

-

Melting and Boiling Point Determination: To assess purity and provide a physical constant for the new compound.

-

Elemental Analysis: To determine the empirical formula and confirm the incorporation of fluorine.

-

Derivative Formation: Conversion of the ketone to a solid derivative (e.g., an oxime or phenylhydrazone) with a sharp melting point for further characterization.

Modern spectroscopic techniques, which are now standard, were not available at the time of the initial discoveries.

Conclusion

The discovery and synthesis of fluorinated aromatic ketones were a direct consequence of the development of reliable methods for aromatic fluorination in the early 20th century. The Balz-Schiemann reaction and the Friedel-Crafts acylation of fluorinated precursors were the cornerstone methodologies that enabled chemists to access this important class of compounds. These early achievements laid the groundwork for the widespread use of fluorinated aromatic ketones in modern science and technology, highlighting the enduring impact of foundational synthetic chemistry.

References

- 1. Balz-Schiemann Reaction [ouci.dntb.gov.ua]

- 2. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN113248354A - Synthetic method of fluoroacetophenone - Google Patents [patents.google.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. prepchem.com [prepchem.com]

Spectroscopic Profile of 2',6'-Dichloro-3'-fluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the chemical compound 2',6'-Dichloro-3'-fluoroacetophenone. Due to the limited availability of experimentally-derived public data, this document presents a combination of expected spectral characteristics based on the compound's structure, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to support researchers in the identification, characterization, and quality control of this compound in a laboratory setting.

Compound Overview

This compound is an organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its chemical structure, characterized by a halogenated phenyl ring attached to a ketone functional group, makes it a versatile building block in medicinal chemistry.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 290835-85-7 | [3][4][5] |

| Molecular Formula | C₈H₅Cl₂FO | [3][6] |

| Molecular Weight | 207.03 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [3][7] |

| Boiling Point | 255 °C | [4][6] |

| Density | 1.403 g/mL at 25 °C | [4] |

| Refractive Index | 1.529 (at 20 °C) | [4] |

Predicted and Expected Spectral Data

While specific, experimentally verified spectral data for this compound is not widely available in public databases, the following tables outline the predicted and expected spectral characteristics based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables predict the ¹H and ¹³C NMR spectral data for this compound.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~2.6 | Singlet | 3H | -CH₃ (Acetyl group) |

| ~7.1 - 7.3 | Doublet of doublets | 1H | Aromatic CH |

| ~7.4 - 7.6 | Doublet of doublets | 1H | Aromatic CH |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~30 | -CH₃ (Acetyl group) |

| ~115 - 140 | Aromatic carbons |

| ~155 - 160 (d, J≈250 Hz) | C-F |

| ~195 | C=O (Ketone) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its ketone and aromatic functionalities. A product specification from a commercial supplier notes the availability of an authentic infrared spectrum, though the data is not publicly shared.[3]

Table 4: Expected IR Absorption Bands

| Frequency (cm⁻¹) | Bond | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~1700 | C=O stretch | Ketone |

| ~1600 - 1450 | C=C stretch | Aromatic ring |

| ~1200 - 1000 | C-F stretch | Aryl fluoride |

| ~800 - 600 | C-Cl stretch | Aryl chloride |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 5: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 206 | [M]⁺ (with ³⁵Cl₂) |

| 208 | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |

| 210 | [M+4]⁺ (with ³⁷Cl₂) |

| 191 | [M - CH₃]⁺ |

| 163 | [M - CH₃CO]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm diameter)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Gently vortex the mixture until the sample is completely dissolved.

-

Using a pipette, transfer the solution into an NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube into the spectrometer's spinner turbine.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol or other suitable solvent for cleaning

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the IR spectrum of the sample over a range of 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically perform a background correction.

-

Label the significant peaks in the spectrum.

-

Thoroughly clean the ATR crystal with a soft cloth or wipe moistened with isopropanol and allow it to dry completely.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., methanol or acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

-

Vials and syringes

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent.

-

-

Instrument Setup:

-

Set the appropriate parameters for the mass spectrometer, including the ionization method (EI), mass range, and detector settings.

-

-

Sample Introduction:

-

Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

-

Data Acquisition:

-

The instrument will vaporize the sample, ionize the molecules, and separate the resulting ions based on their mass-to-charge ratio.

-

The detector will record the abundance of each ion.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

-

Correlate the fragmentation pattern with the structure of the molecule.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: General workflow for NMR, IR, and Mass Spectrometry analysis.

Caption: Integration of spectral data for structural characterization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | High-Purity | RUO [benchchem.com]

- 3. 2,6-Dichloro-3-fluoroacetophenone, 97%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 2 ,6 -Dichloro-3 -fluoroacetophenone 98 290835-85-7 [sigmaaldrich.com]

- 5. 2,6-Dichloro-3-fluoroacetophenone [zjjtxc.com]

- 6. 2,6-Dichloro-3-fluoroacetophenone | 290835-85-7 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

A Guide to the Theoretical and Experimental Characterization of Dichloro-fluoroacetophenone Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Importance of Dichloro-fluoroacetophenone Isomers

Halogenated acetophenones are versatile building blocks in organic synthesis. The presence of chlorine and fluorine atoms on the phenyl ring of dichloro-fluoroacetophenone imparts unique electronic properties that enhance reactivity and can improve the metabolic stability and pharmacokinetic profiles of target molecules.[2] For instance, 2',4'-dichloro-5'-fluoroacetophenone is a key intermediate for potent herbicides and fungicides, as well as for the development of anti-inflammatory and analgesic drugs.[1] Similarly, 2',6'-dichloro-3'-fluoroacetophenone is a valuable precursor in the synthesis of various biologically active compounds.[1] Given that subtle changes in the positions of the halogen substituents can lead to significant differences in chemical behavior and biological efficacy, a precise and comprehensive characterization of each isomer is paramount.

This guide focuses on a representative set of isomers, selected based on their commercial availability and relevance in synthetic chemistry:

-

2',4'-Dichloro-5'-fluoroacetophenone

-

This compound

-

3',5'-Dichloro-2'-fluoroacetophenone

Experimental Characterization

The foundational step in analyzing any synthesized chemical is its experimental characterization. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide unambiguous structural information.

Physicochemical Properties

A summary of known physical and chemical properties for commercially available isomers is presented in Table 1. This data is crucial for handling, purification, and reaction setup.

Table 1: Physicochemical Properties of Selected Dichloro-fluoroacetophenone Isomers

| Property | 2',4'-Dichloro-5'-fluoroacetophenone | This compound | 3',5'-Dichloro-2,2,2-trifluoroacetophenone* |

| CAS Number | 704-10-9 | 290835-85-7 | 130336-16-2 |

| Molecular Formula | C₈H₅Cl₂FO | C₈H₅Cl₂FO | C₈H₃Cl₂F₃O |

| Molecular Weight | 207.03 g/mol | 207.03 g/mol | 243.01 g/mol |

| Appearance | White crystal | Colorless to light yellow clear liquid[1] | Colorless to light yellow clear liquid[3] |

| Boiling Point | 167 °C | 255 °C | Not available |

| Density | 1.425 g/mL at 25 °C | 1.403 g/mL at 25 °C[4] | Not available |

| Refractive Index | n20/D 1.546 | n20/D 1.529 | Not available |

*Note: Data for the trifluoro- analog is included to represent the 3',5'-dichloro substitution pattern, as this isomer is a significant industrial intermediate.[2][5]

Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise substitution pattern of aromatic isomers. The chemical shifts (δ) of ¹H and ¹³C nuclei and the coupling constants (J) between them provide a detailed map of the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation : Accurately weigh 5-20 mg (for ¹H NMR) or 20-50 mg (for ¹³C NMR) of the purified dichloro-fluoroacetophenone isomer.[6]

-

Dissolution : Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, high-quality NMR tube.[7] Ensure complete dissolution, using gentle vortexing if necessary.[6]

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Acquisition : Place the NMR tube in the spectrometer. The instrument is locked onto the deuterium signal of the solvent and the magnetic field is shimmed to achieve homogeneity.[8] Standard pulse sequences are then used to acquire the ¹H and ¹³C spectra.

Table 2: Experimental ¹H NMR Data (Illustrative) Actual experimental data for these specific isomers is sparse in publicly available literature. This table illustrates the expected data format.

| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) |

| 2',4'-Dichloro-5'-fluoroacetophenone | -CH₃ | ~2.6 | s | - |

| H-3' | ~7.5 | d | J(H-F) ≈ 7-9 | |

| H-6' | ~7.8 | s | - | |

| This compound | -CH₃ | ~2.7 | s | - |

| H-4' | ~7.3 | t | J(H-F) ≈ 8-10, J(H-H) ≈ 8-10 | |

| H-5' | ~7.6 | m | - |

FTIR spectroscopy is used to identify the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" for the compound. For dichloro-fluoroacetophenone isomers, key absorbances include the C=O stretch of the ketone, C-Cl stretches, C-F stretch, and aromatic C=C and C-H vibrations.

Experimental Protocol: FTIR (KBr Pellet Method for Solids)

-

Sample Grinding : Thoroughly grind 1-2 mg of the solid isomer with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar.[9]

-

Pellet Formation : Transfer the fine, homogeneous powder to a pellet press and apply pressure to form a thin, transparent pellet.[9]

-

Background Spectrum : Record a background spectrum of the empty sample compartment to subtract atmospheric interferences.

-

Sample Spectrum : Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[10]

Experimental Protocol: FTIR (Neat Liquid Film)

-

Sample Application : Place a small drop of the liquid isomer onto a KBr or NaCl salt plate.[11]

-

Film Formation : Place a second salt plate on top and gently rotate to create a thin, uniform liquid film.

-

Analysis : Mount the plates in the spectrometer's sample holder and acquire the spectrum as described above.

Table 3: Key Expected IR Absorption Bands for Dichloro-fluoroacetophenones

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (-CH₃) | 2950 - 2850 |

| Ketone C=O Stretch | 1700 - 1680 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch | 1250 - 1000 |

| C-Cl Stretch | 850 - 550 |

Theoretical Properties and Computational Methodology